![molecular formula C22H22N2 B12609693 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine CAS No. 917807-71-7](/img/structure/B12609693.png)
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Fenilpiperidin-4-il)fenil]piridina es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con un grupo fenilo, que está unido a un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[4-(4-Fenilpiperidin-4-il)fenil]piridina típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación de 4-Fenilpiperidina: Esto se puede lograr mediante la hidrogenación de 4-fenilpiridina utilizando un catalizador adecuado como paladio sobre carbono (Pd/C) bajo gas hidrógeno.
Reacción de acoplamiento: La 4-fenilpiperidina se acopla entonces con 4-bromopiridina utilizando una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura, en presencia de una base como carbonato de potasio (K2CO3) y un disolvente como tetrahidrofurano (THF).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y cribado de alto rendimiento para garantizar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[4-(4-Fenilpiperidin-4-il)fenil]piridina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de piridina, utilizando reactivos como hidruro de sodio (NaH) y haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: KMnO4 en condiciones ácidas o neutras.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: NaH en dimetilformamida (DMF) con haluros de alquilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-[4-(4-Fenilpiperidin-4-il)fenil]piridina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Se investiga su potencial como farmacóforo en el diseño de fármacos, particularmente en el desarrollo de analgésicos y antiinflamatorios.
Medicina: Se explora su potencial efecto terapéutico, incluyendo su papel como precursor en la síntesis de analgésicos opioides.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y resinas, debido a sus propiedades estructurales.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(4-Fenilpiperidin-4-il)fenil]piridina implica su interacción con objetivos moleculares específicos. En la química medicinal, puede actuar sobre los receptores opioides, modulando la percepción del dolor y proporcionando efectos analgésicos. La estructura del compuesto le permite encajar en los sitios de unión del receptor, influyendo en las vías de transducción de señales y alterando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
4-Fenilpiperidina: Un análogo más simple que sirve como precursor en la síntesis de varios opioides.
4-Fenilpiridina: Otro compuesto relacionado con un grupo fenilo unido a un anillo de piridina, utilizado en diferentes síntesis químicas.
Singularidad
4-[4-(4-Fenilpiperidin-4-il)fenil]piridina es único debido a sus características estructurales combinadas de los anillos de piperidina y piridina, lo que lo hace versátil en diversas reacciones químicas y aplicaciones. Su capacidad para sufrir múltiples tipos de reacciones y su potencial en el diseño de fármacos destacan su importancia en la investigación científica.
Propiedades
Número CAS |
917807-71-7 |
|---|---|
Fórmula molecular |
C22H22N2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[4-(4-phenylpiperidin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C22H22N2/c1-2-4-20(5-3-1)22(12-16-24-17-13-22)21-8-6-18(7-9-21)19-10-14-23-15-11-19/h1-11,14-15,24H,12-13,16-17H2 |
Clave InChI |
MLUJMJYOQZGXMG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


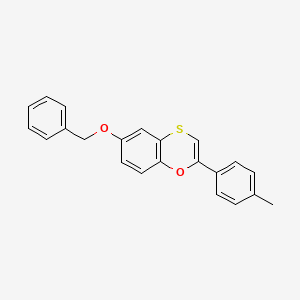
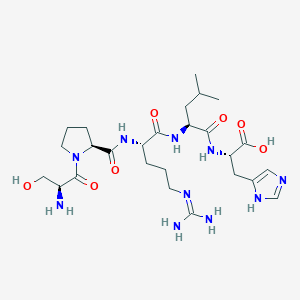
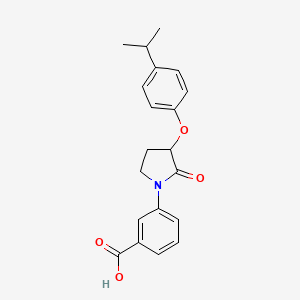
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
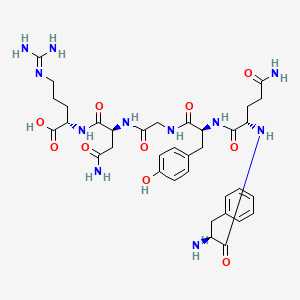
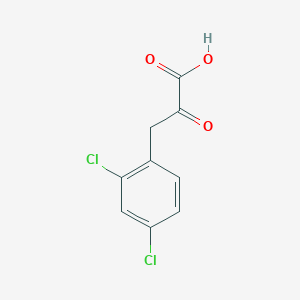
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
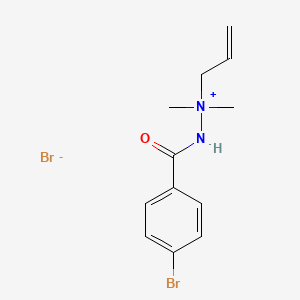

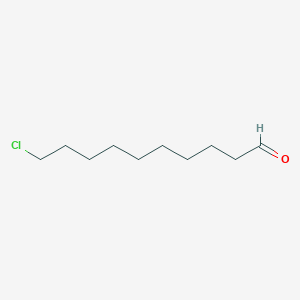

![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
